5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole
Overview
Description
5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole is a heterocyclic compound that features a unique combination of a benzo[c]isoxazole core with a 1-methyl-1H-imidazol-2-yl substituent at the 3-position and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole typically involves the following steps:
Formation of the Benzo[c]isoxazole Core: The benzo[c]isoxazole core can be synthesized through the cyclization of appropriate precursors, such as α-acetylenic γ-hydroxyaldehydes and hydroxylamine, under catalyst-free and microwave-assisted conditions.
Introduction of the Imidazole Substituent: The 1-methyl-1H-imidazol-2-yl group can be introduced via nucleophilic substitution reactions involving imidazole derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the imidazole ring.
Cyclization Reactions: The benzo[c]isoxazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of bases like potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include substituted benzo[c]isoxazoles, oxidized or reduced imidazole derivatives, and cyclized heterocyclic compounds .
Scientific Research Applications
5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs with antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes for bioimaging.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(1H-imidazol-2-yl)benzo[c]isoxazole: Lacks the methyl group on the imidazole ring, which may affect its biological activity and chemical reactivity.
3-(1-Methyl-1H-imidazol-2-yl)benzo[c]isoxazole: Lacks the chlorine atom at the 5-position, which may influence its pharmacological properties.
Uniqueness
5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole is unique due to the presence of both the chlorine atom and the 1-methyl-1H-imidazol-2-yl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-chloro-3-(1-methylimidazol-2-yl)-2,1-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-15-5-4-13-11(15)10-8-6-7(12)2-3-9(8)14-16-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIAFZUNOUJHJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=C3C=C(C=CC3=NO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493094 | |
Record name | 5-Chloro-3-(1-methyl-1H-imidazol-2-yl)-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61689-21-2 | |
Record name | 5-Chloro-3-(1-methyl-1H-imidazol-2-yl)-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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